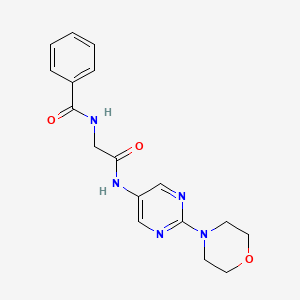

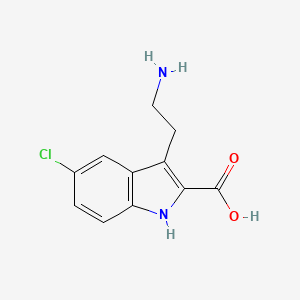

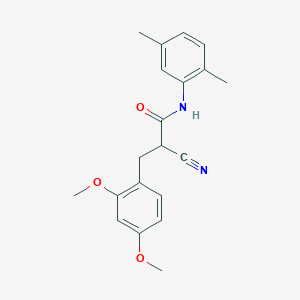

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions with morpholino and pyrimidinyl groups . For example, N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of drug development.Molecular Structure Analysis

The molecular structure of these compounds typically includes a morpholino group attached to a pyrimidinyl group. The exact structure can vary depending on the specific compound and its synthesis .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific compound and conditions . For example, protodeboronation of pinacol boronic esters is a reaction that has been used in the synthesis of similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. For example, 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide has a molecular weight of 298.346.Aplicaciones Científicas De Investigación

Anticancer Applications

Pyrimidine derivatives are known to play a significant role in cancer treatment. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. For instance, certain pyrimidine analogs are used in chemotherapy to treat various types of leukemia and breast cancer .

Antimicrobial and Antifungal Activities

The pyrimidine moiety is also associated with antimicrobial and antifungal properties. Researchers have synthesized various pyrimidine derivatives that exhibit strong activity against a range of microbial and fungal pathogens, offering a pathway for the development of new antibiotics .

Antiparasitic and Antimalarial Effects

Compounds with a pyrimidine structure have been reported to show antiparasitic activities, including antileishmanial and antifilarial effects. Moreover, they have been studied for their potential as antimalarial and antiplasmodial agents, which is critical given the resistance to current antimalarial drugs .

Cardiovascular Therapeutics

Pyrimidine derivatives can act as cardiovascular agents, offering therapeutic benefits for conditions like hypertension. They may function as calcium channel blockers or adenosine receptor modulators, which are important targets in cardiovascular disease management .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of pyrimidine derivatives make them candidates for the development of new pain relief medications. Their ability to modulate inflammatory pathways can be beneficial in treating chronic inflammatory diseases .

Antidiabetic Potential

Some pyrimidine compounds have been identified as DPP-IV inhibitors, which are a class of antidiabetic drugs. They help in managing blood glucose levels by preventing the breakdown of incretin hormones, thus enhancing insulin secretion .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of pyrimidine derivatives. They may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage or by modulating neurotransmitter systems .

Cholesterol-Lowering Agents

Pyrimidine-based molecules have been explored as HMG-CoA reductase inhibitors, which are commonly known as statins. These drugs are used to lower cholesterol levels and reduce the risk of coronary heart disease .

Safety And Hazards

Direcciones Futuras

The future directions for research on these compounds could include further exploration of their synthesis, properties, and potential applications . For example, the synthesis of pyrimidine derivatives is a central issue in the RNA-world hypothesis, one of the main proposals for the origin of life .

Propiedades

IUPAC Name |

N-[2-[(2-morpholin-4-ylpyrimidin-5-yl)amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c23-15(12-18-16(24)13-4-2-1-3-5-13)21-14-10-19-17(20-11-14)22-6-8-25-9-7-22/h1-5,10-11H,6-9,12H2,(H,18,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVUWBYXUBSVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2559308.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559313.png)

![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2559316.png)

![1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol](/img/structure/B2559317.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2559330.png)